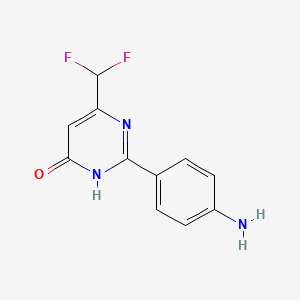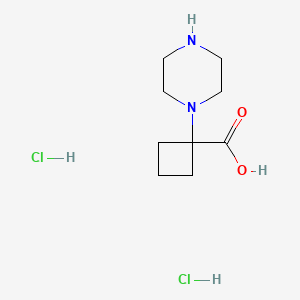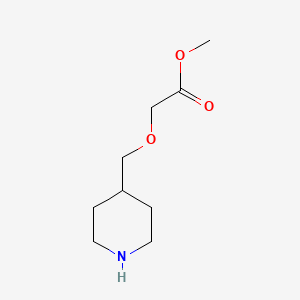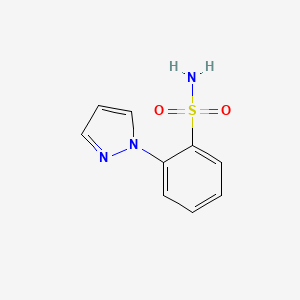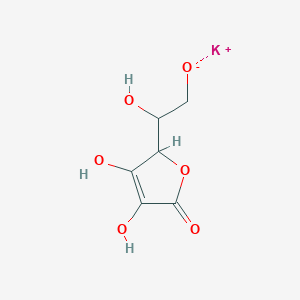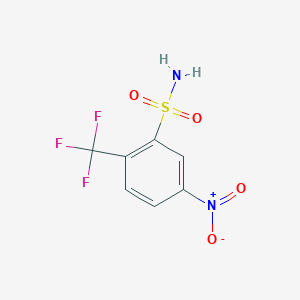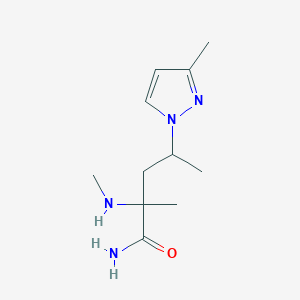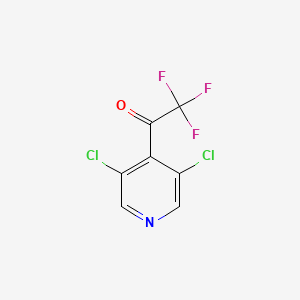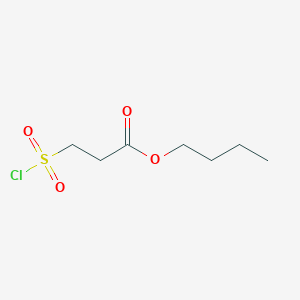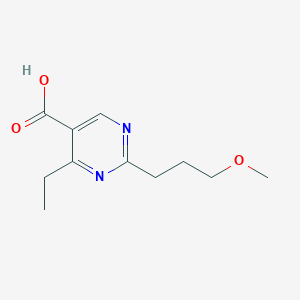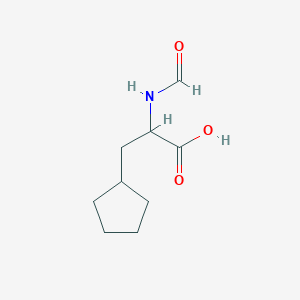
3-Cyclopentyl-2-formamidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-2-formamidopropanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a cyclopentyl ring attached to a propanoic acid backbone, with a formamide group at the second carbon position. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-formamidopropanoic acid can be achieved through several methods. Another method includes the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-2-formamidopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Cyclopentyl-2-formamidopropanoic acid include:
Cyclopentylpropanoic acid: An aliphatic carboxylic acid with a similar cyclopentyl ring structure.
Cyclopentylformamide: A compound with a cyclopentyl ring and a formamide group, but lacking the propanoic acid backbone.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, formamide group, and propanoic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-cyclopentyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
FUHFNRBUVRYSPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


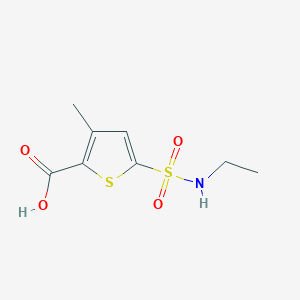
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
